molecular formula C14H22O2 B8751255 4-Heptyloxybenzyl alcohol CAS No. 61440-52-6

4-Heptyloxybenzyl alcohol

Cat. No.: B8751255
CAS No.: 61440-52-6
M. Wt: 222.32 g/mol
InChI Key: BMLPPYPVKNUKFX-UHFFFAOYSA-N
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Description

4-Heptyloxybenzyl alcohol is a useful research compound. Its molecular formula is C14H22O2 and its molecular weight is 222.32 g/mol. The purity is usually 95%.
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Properties

CAS No.

61440-52-6

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

(4-heptoxyphenyl)methanol

InChI

InChI=1S/C14H22O2/c1-2-3-4-5-6-11-16-14-9-7-13(12-15)8-10-14/h7-10,15H,2-6,11-12H2,1H3

InChI Key

BMLPPYPVKNUKFX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspention of sodium boron hydride (6.9 g) in isopropyl alcohol (500 ml) was dropwise added to a solution of p-heptyloxybenzaldehyde (119 g) in isopropyl alcohol (300 ml), followed by heating the mixture to 70° C. to form a uniform solution, which was then agitated at 70° C. for 3 hours and allowed to stand overnight, followed by adding 6N-HCl (100 ml) and water (200 ml), heating the mixture to 60° C., distilling off most of the solvent, extracting with toluene, washing with water, washing with alkali, washing with water to make it neutral, drying, concentrating and recrystallizing the residue from a mixed solvent of ethanol (200 ml) and water (60 ml) to obtain p-heptyloxybenzyl alcohol (74.9 g). This product (40 g) together with 47% aqueous hydrogen bromic acid (200 g) were agitated at 80° C. for 7 hours and allowed to stand overnight, followed by extracting with n-heptane (200 ml), washing the n-heptane layer with water till the washing water became neutral, drying, concentrating and subjecting the residue to vacuum distillation to obtain p-heptyloxybenzyl bromide (IIa-2) (28 g) having a b.p. of 174°-175° C./6 Torr.
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6.9 g
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300 mL
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100 mL
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200 mL
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Synthesis routes and methods II

Procedure details

To a solution of 125 ml. of 1 molar borane in tetrahydrofuran chilled in an ice bath is added 19.3 g. of p-heptyloxybenzoic acid in 160 ml. of tetrahydrofuran over a period of 45 minutes. The mixture is stirred at room temperature for 5.5 hours, poured into ice and water and 30 ml. of concentrated hydrochloric acid added. The mixture is filtered and the solid washed with water to give the product as a white waxy solid.
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